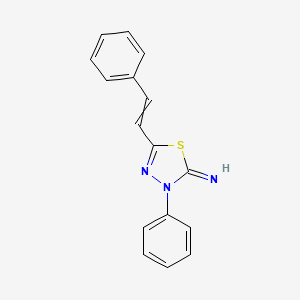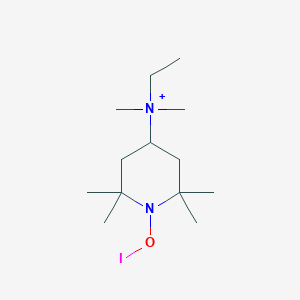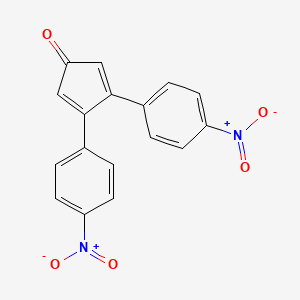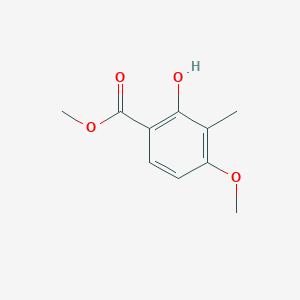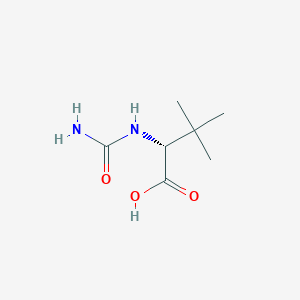
N-(Aminocarbonyl)-3-methyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Aminocarbonyl)-3-methyl-D-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminocarbonyl group attached to the 3-methyl-D-valine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-3-methyl-D-valine typically involves the reaction of 3-methyl-D-valine with an aminocarbonylating agent. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other aminocarbonylation processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow synthesis techniques are also being explored to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Aminocarbonyl)-3-methyl-D-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Applications De Recherche Scientifique
N-(Aminocarbonyl)-3-methyl-D-valine has a wide range of applications in scientific research:
Biology: The compound is used in studies related to protein synthesis and enzyme function.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of N-(Aminocarbonyl)-3-methyl-D-valine involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The compound may also participate in nucleophilic addition reactions, altering the function of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbamoyl-DL-aspartic acid: Similar in structure but with different functional groups and properties.
3-Aminocarbonylphenylboronic acid: Shares the aminocarbonyl group but differs in the overall structure and applications.
Uniqueness
N-(Aminocarbonyl)-3-methyl-D-valine is unique due to its specific combination of the aminocarbonyl group and the 3-methyl-D-valine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
112674-67-6 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2R)-2-(carbamoylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)4(5(10)11)9-6(8)12/h4H,1-3H3,(H,10,11)(H3,8,9,12)/t4-/m0/s1 |
Clé InChI |
JDFUKHCIGQJBDY-BYPYZUCNSA-N |
SMILES isomérique |
CC(C)(C)[C@H](C(=O)O)NC(=O)N |
SMILES canonique |
CC(C)(C)C(C(=O)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)


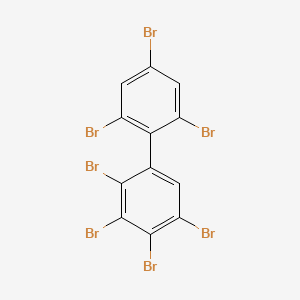
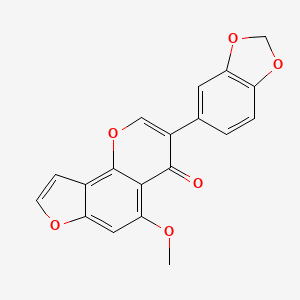
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)


